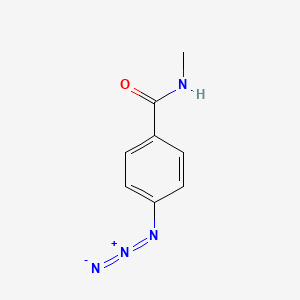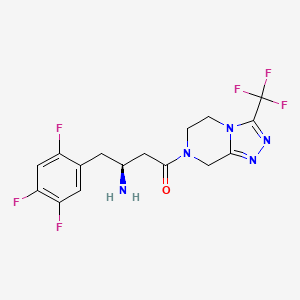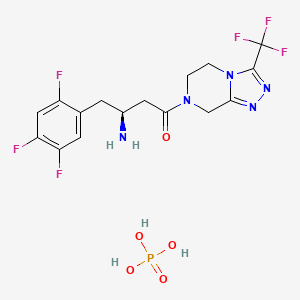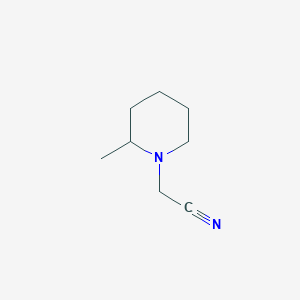![molecular formula C56H35OP B3156256 Phosphine oxide, phenylbis(9,9'-spirobi[9H-fluoren]-2-yl)- CAS No. 824426-27-9](/img/structure/B3156256.png)
Phosphine oxide, phenylbis(9,9'-spirobi[9H-fluoren]-2-yl)-
Vue d'ensemble
Description
Phosphine oxide, phenylbis(9,9’-spirobi[9H-fluoren]-2-yl)- is a compound that has garnered significant interest in the field of organic electronics. This compound features a unique structure where a phosphine oxide group is bonded to a phenyl group, which is further connected to two 9,9’-spirobi[9H-fluoren] units. This structural arrangement imparts distinct electronic properties, making it a valuable material for various applications, particularly in organic light-emitting diodes (OLEDs) and organic solar cells .
Mécanisme D'action
Target of Action
The primary targets of the compound are organic light-emitting diodes (OLEDs), specifically thermally activated delayed fluorescence (TADF) white OLEDs . The compound acts as a host material in these devices, facilitating efficient exciton formation and allocation .
Mode of Action
The compound interacts with its targets by introducing one or two diphenylphosphine oxide groups at the 2 and 7 positions of the acridine ring . This results in an asymmetric spiro core, which leads to stronger steric and inductive effects . These effects optimize energy transfer, suppress quenching, and improve carrier flux balance .
Biochemical Pathways
The compound affects the energy transfer pathways in OLEDs. It optimizes these pathways by introducing molecular asymmetry, which leads to stronger steric and inductive effects . This results in improved energy transfer, reduced quenching, and balanced carrier flux .
Pharmacokinetics
While the term “pharmacokinetics” typically applies to drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, in this context, it can refer to the compound’s properties and their impact on its bioavailability in OLEDs. The compound’s high triplet energy level and rigid configuration suppress excited-state relaxation and maintain a stable and uniform amorphous phase in its films before and after doping TADF dyes .
Result of Action
The compound’s action results in highly efficient OLEDs. Specifically, it enables single-emissive-layer dually doped TADF WOLEDs to achieve top-rank efficiencies of up to 64.0 cd A −1 for current efficiency, 69.3 lm W −1 for power efficiency, and 22.9% for external quantum efficiency . These efficiencies are approximately 10 times those of analogues hosted by 2PSXASPO .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as the type of lamp used. For instance, the compound has been shown to achieve a balance between electrical performance improvement and collisional quenching suppression under both mercury and 395nm LED UV lamps . Additionally, the compound’s performance can be enhanced by introducing a bulky diphenylphosphine oxide (DPPO) group at the 4 position of each xanthene ring in a symmetrical and orthogonal spirobi [xanthene] (SX) skeleton .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, phenylbis(9,9’-spirobi[9H-fluoren]-2-yl)- typically involves the reaction of phenylphosphine oxide with 9,9’-spirobi[9H-fluoren]-2-yl derivatives. One common method includes the condensation of phenylphosphine oxide with 9,9’-spirobi[9H-fluoren]-2-yl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion .
Industrial Production Methods
For industrial-scale production, continuous flow processes are often employed to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis. Additionally, solvent-free or green chemistry approaches are being explored to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine oxide, phenylbis(9,9’-spirobi[9H-fluoren]-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.
Substitution: The phenyl and spirobi[9H-fluoren] units can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphine oxides with different substituents, while reduction can produce phosphines. Substitution reactions can introduce various functional groups onto the phenyl or spirobi[9H-fluoren] units .
Applications De Recherche Scientifique
Phosphine oxide, phenylbis(9,9’-spirobi[9H-fluoren]-2-yl)- has a wide range of scientific research applications:
Organic Electronics: It is used as a material in OLEDs and organic solar cells due to its excellent electron-transporting properties.
Photoinitiators: The compound serves as a photoinitiator in photopolymerization processes, which are crucial in 3D printing and dental materials.
Sensors: It is employed in the development of high-temperature sensors and other advanced materials.
Comparaison Avec Des Composés Similaires
Phosphine oxide, phenylbis(9,9’-spirobi[9H-fluoren]-2-yl)- can be compared with other similar compounds such as:
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: This compound is also used as a photoinitiator but has different structural features and photophysical properties.
9,9’-Spirobifluorene derivatives: These compounds share the spirobi[9H-fluoren] core but differ in their functional groups and applications.
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Another photoinitiator with distinct reactivity and application profiles.
The uniqueness of phosphine oxide, phenylbis(9,9’-spirobi[9H-fluoren]-2-yl)- lies in its combination of the spirobi[9H-fluoren] core with the phosphine oxide group, which imparts superior electron-transporting and photoinitiating properties .
Propriétés
IUPAC Name |
2-[phenyl(9,9'-spirobi[fluorene]-2-yl)phosphoryl]-9,9'-spirobi[fluorene] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H35OP/c57-58(36-16-2-1-3-17-36,37-30-32-45-43-22-8-14-28-51(43)55(53(45)34-37)47-24-10-4-18-39(47)40-19-5-11-25-48(40)55)38-31-33-46-44-23-9-15-29-52(44)56(54(46)35-38)49-26-12-6-20-41(49)42-21-7-13-27-50(42)56/h1-35H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOGQGFSEBBQCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC3=C(C=C2)C4=CC=CC=C4C35C6=CC=CC=C6C7=CC=CC=C57)C8=CC9=C(C=C8)C1=CC=CC=C1C91C2=CC=CC=C2C2=CC=CC=C12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H35OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60731181 | |
| Record name | Oxo(phenyl)di(9,9'-spirobi[fluoren]-2-yl)-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60731181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
754.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
824426-27-9 | |
| Record name | Oxo(phenyl)di(9,9'-spirobi[fluoren]-2-yl)-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60731181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid](/img/structure/B3156175.png)










![Thieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B3156248.png)


